Home > Products > Building Blocks P3100 > 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid - 25818-89-7

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Catalog Number: EVT-439776
CAS Number: 25818-89-7
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic ring system consisting of a benzene ring fused to a pyrimidine ring. They are widely found in nature and exhibit a diverse range of pharmacological and biological activities. [, ] 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid belongs to this class, possessing a butanoic acid side chain at the 4th position of the quinazolinone ring.

2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (S1)

Compound Description:

2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (S1) was synthesized as a precursor to novel quinazolino peptide derivatives (S1a-e) []. These derivatives exhibited antibacterial, antifungal, and anthelmintic activities.

Relevance:

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides (5)

Compound Description:

These compounds were designed as potential antitumor agents activating procaspase-3. Incorporating structural elements of PAC-1 (a procaspase-3 activator) and oncrasin-1 (an anticancer agent), these compounds demonstrated strong cytotoxicity against various human cancer cell lines [].

Relevance:

N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide

Compound Description:

This compound was synthesized using a green chemistry method employing a choline chloride-based deep eutectic solvent as a catalyst [].

Relevance:

(E)‐N'‐(3‐allyl‐2‐hydroxy)benzylidene‐2‐(4‐oxoquinazolin‐3(4H)‐yl)acetohydrazides (5)

Compound Description:

These compounds represent a series of novel antitumor agents designed by focusing on modifications within the quinazolin-4(3H)-one moiety []. Biological evaluations revealed significant cytotoxicity against several human cancer cell lines.

Relevance:

N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives (4a-4l)

Compound Description:

This series of compounds was designed and synthesized to investigate analgesic and anti-inflammatory properties []. Notably, compound 4b exhibited significant analgesic and anti-inflammatory effects.

Relevance:

2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl)acetamides

Compound Description:

This series of quinazolinone derivatives was investigated for their molecular properties and bio-activity score using Molinspiration software []. These compounds showed good permeability across cell membranes.

Relevance:

3-(5-Amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione

Compound Description:

This compound, including its enantiomers and pharmaceutically acceptable salts, represents a key structure in the development of treatments for immune and inflammatory diseases [, ]. Deuterated isotopes of this compound have also been synthesized [].

Relevance:

Alkyl 2-(4-oxoquinazolin-3(4H)-yl)acrylate

Compound Description:

This compound class is synthesized through a triphenylphosphine-catalyzed nucleophilic addition of alkyl propiolates to 4-hydroxyquinazoline [].

Relevance:

2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-p-tolylacetamide (P-TOL)

Compound Description:

This quinazoline derivative demonstrated significant anti-allodynic effects in rodent models of neuropathic pain, specifically in the chronic constriction injury (CCI) model [].

Relevance:

N-Cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)

Compound Description:

AZD6703 is a potent, selective, and orally available p38α MAP kinase inhibitor currently undergoing clinical trials for treating inflammatory diseases []. Its development involved the sequential modification of bisamide derivatives.

Relevance:

4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66)

Compound Description:

PK-66, a derivative of 4-[4-oxo-(4h)-quinazolin-3-yl]-benzoic acid, has shown promise as an analgesic agent in treating somatic and neuropathic pain syndromes. It appears to exert its effects through interactions with adrenergic, dopaminergic, and GABAergic systems [].

Relevance:

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt

Compound Description:

This compound is a nonpeptidic αvβ6 integrin inhibitor investigated for treating idiopathic pulmonary fibrosis. It demonstrates high affinity and selectivity for the αvβ6 integrin, long dissociation half-life, high solubility, and favorable pharmacokinetic properties for inhaled administration [].

Relevance:

4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzenesulfonic acid

Compound Description:

This compound was synthesized via microwave irradiation and compared to the synthesis of 2,3-diphenylquinazolin-4(3H)-one to understand the impact of the sulfonate group on reactivity [].

Relevance:

N-[(Amido/Imido-2-YL)Alkyl]-4-Oxo-1-Phenyl-Quinazolin-3(4H)-Carboxamides (III)

Compound Description:

This series of compounds was synthesized from 2-phenyl-4H-benzo[dJ[1,3]oxazin-4-one (I) through a multistep process involving the formation of 4-oxo-2-phenyl-quinzolin-3-(4H).carboxamide (II) [, ].

Source and Classification

The compound is cataloged under the Chemical Abstracts Service (CAS) number 25818-89-7. It is recognized as a member of the quinazolinone family, which includes various heterocyclic compounds known for diverse pharmacological effects. The structure consists of a quinazolinone moiety linked to a butanoic acid side chain, enhancing its chemical versatility and biological activity .

Synthesis Analysis

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves the cyclization of anthranilic acid derivatives. A common method includes:

  1. Starting Materials: Anthranilic acid and triethyl orthoacetate.
  2. Procedure:
    • Heat anthranilic acid with triethyl orthoacetate to form an intermediate.
    • React this intermediate with a substituted aniline or amine in glacial acetic acid under reflux conditions.
  3. Yields: The yield can vary based on reaction conditions, but optimized methods can achieve high yields through careful control of temperature and reaction time .

In industrial settings, continuous flow reactions and automated systems may be employed to enhance efficiency and reduce costs during synthesis.

Molecular Structure Analysis

The molecular structure of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid can be represented by the following InChI:

InChI 1S C12H12N2O3 c15 11 16 6 3 7 14 8 13 10 5 2 1 4 9 10 12 14 17 h1 2 4 5 8H 3 6 7H2 H 15 16 \text{InChI 1S C12H12N2O3 c15 11 16 6 3 7 14 8 13 10 5 2 1 4 9 10 12 14 17 h1 2 4 5 8H 3 6 7H2 H 15 16 }

Structural Features

  • Quinazolinone Core: The compound contains a quinazolinone ring that contributes to its biological activity.
  • Butanoic Acid Side Chain: This side chain enhances solubility and reactivity, allowing for further modifications.
Chemical Reactions Analysis

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized under acidic or alkaline conditions to yield different quinazolinone derivatives.
  2. Reduction: Reduction reactions may lead to the formation of dihydroquinazolinones.
  3. Substitution Reactions: Nucleophilic substitution can modify either the butanoic acid side chain or the quinazolinone core.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid primarily involves its interaction with biological targets such as enzymes or receptors in microbial cells. Its antibacterial properties have been particularly noted against strains like methicillin-resistant Staphylococcus aureus (MRSA).

Proposed Mechanism

  1. Binding: The compound likely binds to specific active sites on bacterial enzymes, inhibiting their function.
  2. Disruption of Metabolic Pathways: By interfering with these enzymes, the compound disrupts essential metabolic pathways in bacteria, leading to cell death.
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid are crucial for understanding its behavior in various environments:

Applications

The applications of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid span several fields:

  1. Medicinal Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives with potential therapeutic effects.
  2. Antibacterial Research: Investigated for its effectiveness against resistant bacterial strains.
  3. Pharmaceutical Development: Its unique structure allows for modifications that could lead to new drug candidates targeting various diseases .
Introduction to 4-(4-oxoquinazolin-3(4H)-yl)butanoic Acid in Contemporary Medicinal Chemistry

Historical Context and Emergence in Heterocyclic Compound Research

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS 25818-89-7) emerged as a structurally unique heterocyclic compound during the late 20th century amid growing interest in quinazoline derivatives for pharmaceutical applications. Characterized by a bicyclic quinazolinone core fused to a flexible butanoic acid chain, this molecule bridges traditional heterocyclic chemistry with modern drug design paradigms. Its structural architecture combines the π-electron-deficient quinazolinone system – known for diverse biological interactions – with an aliphatic carboxylic acid moiety that confers pH-dependent solubility and hydrogen-bonding capabilities [4] [6]. Early research identified its potential as a synthetic precursor to neuroactive and antimicrobial agents, positioning it within the broader exploration of privileged scaffolds in medicinal chemistry. The compound's commercial availability since the early 2000s through specialty chemical providers (typically at ≥95% purity) has accelerated its investigation in targeted therapeutic discovery [1] [4].

Table 1: Key Identifiers of 4-(4-oxoquinazolin-3(4H)-yl)butanoic Acid

PropertyValue
CAS Registry Number25818-89-7
IUPAC Name4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.24 g/mol
Standard InChI KeyYDSMKDAFGDSYPS-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O
Physical Form (25°C)Solid

Role as a Pharmacophore in Bioactive Molecule Design

The molecule functions as a versatile pharmacophore due to its distinct chemical regions that enable targeted molecular interactions. The planar, electron-deficient quinazolinone core facilitates π-π stacking with aromatic residues in enzyme binding pockets, while the 4-oxo group acts as a hydrogen bond acceptor critical for anchoring to biological targets [4] [6]. The butanoic acid side chain introduces hydrogen bond donor-acceptor capabilities and electrostatic interactions, enabling the formation of salt bridges with basic amino acid residues. This dual functionality allows the compound to serve as:

  • Antimicrobial scaffolds: Derivatives exhibit enhanced penetration through bacterial membranes via protonation-deprotonation dynamics of the carboxylic acid group, disrupting cellular processes in pathogens [4].
  • Kinase inhibitor precursors: Structural analogs exploit the quinazolinone core's affinity for ATP-binding pockets in tyrosine kinases, with the side chain permitting optimization of binding kinetics [6].
  • Neuroactive compound intermediates: The carboxylic acid moiety facilitates blood-brain barrier transit via amino acid transporters, enabling CNS-targeted applications [8].

Comparative studies with simplified analogs reveal that removal of the butanoic acid chain diminishes aqueous solubility by >80% and abolishes target affinity in kinase inhibition assays, underscoring this moiety's critical role in bioactivity [6].

Table 2: Structural Analogs and Functional Implications

CompoundStructural VariationPharmacological Impact
4(3H)-QuinazolinoneLacks butanoic acid side chainReduced solubility; weak antibacterial action
6,7-Dimethoxy-4-oxoquinazolinoneMethoxy groups at 6,7-positionsEnhanced anticancer activity (kinase inhibition)
2-Methyl-4(3H)-quinazolinoneMethyl group at 2-positionDecreased logP; altered metabolic stability
4-(4-oxoquinazolin-3(4H)-yl)butanoic acidIntact pharmacophoreBalanced solubility/bioactivity; derivatization capacity

Strategic Importance in Multi-Step Synthetic Pathways

This compound serves as a linchpin intermediate in complex molecule synthesis due to the orthogonal reactivity of its functional groups. The carboxylic acid undergoes facile amidation, esterification, and reduction without disturbing the quinazolinone core, enabling diverse derivatization [3] [6]. Key synthetic applications include:

  • Anticancer hybrid molecules: Coupling with piperazine derivatives via amide bond formation yields EGFR kinase inhibitors (e.g., ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate). The butanoic acid linker optimally orients the quinazolinone pharmacophore toward kinase domains while improving water solubility [5] [6].
  • Peptide-quinazolinone conjugates: Carbodiimide-mediated coupling generates targeted therapeutics exploiting peptide receptor specificity [6].
  • Heterocyclic annulation substrates: The electron-deficient ring participates in cycloadditions to form polycyclic systems for DNA-intercalating agents [3].

Industrial-scale synthesis typically employs a two-step protocol: (1) cyclocondensation of anthranilic acid derivatives with triethyl orthoacetate to form 4-hydroxyquinazoline, followed by (2) N-alkylation with ethyl 4-bromobutanoate under basic conditions (K₂CO₃/DMF, 80°C), with subsequent saponification yielding the target acid [6]. Process optimization focuses on continuous flow reactors to enhance the alkylation yield (>85% vs. 65% in batch processes) and reduce purification demands. The carboxylic acid group introduces purification challenges due to metal chelation tendencies, often requiring specialized chromatography or pH-selective crystallization [6].

Table 3: Synthetic Protocols and Optimization Challenges

Synthetic StageStandard ConditionsIndustrial OptimizationYield Impact
Quinazolinone formationAnthranilic acid + triethyl orthoacetate (glacial AcOH, Δ)Microwave-assisted continuous flow+25% yield
N-AlkylationEthyl 4-bromobutanoate, K₂CO₃, DMF, 80°CPhase-transfer catalysis (TBAB), aqueous conditions+30% yield; reduced solvent waste
Ester hydrolysisNaOH, EtOH/H₂O, refluxEnzymatic hydrolysis (lipases), 40°CEnhanced selectivity; milder conditions
PurificationSilica chromatographypH-selective crystallization (pH 3.5-4.0)Reduced steps; higher throughput

Properties

CAS Number

25818-89-7

Product Name

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid

IUPAC Name

4-(4-oxoquinazolin-3-yl)butanoic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16)

InChI Key

YDSMKDAFGDSYPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.